molecular formula C24H27NO5 B2896373 (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 869077-93-0

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2896373
CAS No.: 869077-93-0
M. Wt: 409.482
InChI Key: HDXWJGFKVFUHGT-UUYOSTAYSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran-derived compound characterized by a benzylidene substituent at the C2 position, a hydroxyl group at C6, and a 3-methylpiperidinylmethyl side chain at C5. The compound’s structure suggests that its bioactivity may arise from interactions with cellular targets such as kinases, receptors, or DNA, modulated by its methoxy, hydroxy, and nitrogen-containing substituents.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-18-19(26)8-7-17-23(27)22(30-24(17)18)12-16-6-9-20(28-2)21(11-16)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXWJGFKVFUHGT-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Benzylidene Group: This step often involves a condensation reaction between the benzofuran core and a 3,4-dimethoxybenzaldehyde under basic or acidic conditions.

    Attachment of the Piperidinyl Group: This can be done through a nucleophilic substitution reaction, where the benzofuran derivative reacts with 3-methylpiperidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone (Enone)

The enone system (C=O conjugated to C=C) is highly reactive toward nucleophilic additions and cycloadditions:

Reaction TypeMechanismExample Reagents/ConditionsProduct/Outcome
Michael Addition Nucleophilic attack at β-carbonGrignard reagents, cyanideFormation of 1,4-adducts; stereoselectivity influenced by Z-configuration .
Diels-Alder Reaction [4+2] Cycloaddition with dienesHeat, Lewis acid catalysisSix-membered cyclohexene derivatives .
Hydrogenation Catalytic reduction of C=C bondH₂, Pd/CSaturated ketone derivative; stereochemistry retained due to Z-configuration .
  • Key Insight : The dimethoxybenzylidene group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions .

Hydroxyl Group Reactivity (Position 6)

The phenolic -OH group exhibits acidity (pKa ~10) and participates in:

Reaction TypeConditionsExample ReagentsOutcome
Esterification Acid catalysisAcetic anhydrideFormation of acetylated derivative .
Sulfonation Sulfonyl chlorides, baseTosCl, pyridine6-O-tosylate for nucleophilic substitution (e.g., SN2 reactions) .
Oxidation Strong oxidizers (e.g., KMnO₄)Oxidizing agentsPotential quinone formation if adjacent H available; limited by steric hindrance .
  • Note : The hydroxyl group’s reactivity is moderated by hydrogen bonding with the adjacent ketone .

Piperidinylmethyl Substituent Reactivity

The 3-methylpiperidine moiety introduces amine-related reactivity:

Reaction TypeConditionsExample ReagentsOutcome
Alkylation/Acylation Alkyl halides, acyl chloridesCH₃I, AcClQuaternary ammonium salts or amides; steric hindrance from 3-methyl group .
Protonation/Deprotonation Acid/base conditionsHCl, NaOHpH-dependent solubility changes; potential salt formation .
  • Key Insight : Steric effects from the 3-methyl group may slow N-alkylation but favor selective reactions at other sites .

Electrophilic Aromatic Substitution (Benzofuran Core)

The electron-rich benzofuran ring undergoes substitution at activated positions:

Reaction TypePositionExample ReagentsOutcome
Nitration Meta to electron donorsHNO₃, H₂SO₄Nitro group introduction at C5 or C7 (ortho/para to O) .
Halogenation Electrophilic halogensBr₂, FeCl₃Bromination at C5 or C7 .
  • Note : The fused ring system limits accessibility, favoring substitutions at C5/C7 over C4/C6 .

Dimethoxybenzylidene Group Reactivity

The 3,4-dimethoxybenzylidene substituent participates in:

Reaction TypeConditionsExample ReagentsOutcome
Demethylation Strong acids (e.g., BBr₃)BBr₃, CH₂Cl₂Cleavage of methoxy groups to catechol derivatives .
Oxidative Degradation Ozone or peroxidesO₃, H₂O₂Cleavage of the benzylidene double bond to aldehydes/ketones .

Comparative Reactivity Table

Functional GroupMost Likely ReactionKey Influencing Factors
α,β-Unsaturated ketoneMichael additionConjugation, Z-configuration, electron-withdrawing groups
6-HydroxylSulfonation/EsterificationProximity to ketone, steric environment
PiperidinylmethylN-Alkylation (limited)Steric hindrance from 3-methyl group
Benzofuran ringElectrophilic substitution at C5/C7Electron-donating methoxy groups

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the benzofuran core and various functional groups suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the benzofuran core and functional groups suggests that it could form hydrogen bonds, hydrophobic interactions, or covalent bonds with its targets, thereby modulating their activity.

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative insights into structure-activity relationships (SAR):

(Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Key Structural Differences :

  • Benzylidene substituent : 2,3,4-Trimethoxy (vs. 3,4-dimethoxy in the target compound).
  • Side chain : 4-(2-hydroxyethyl)piperazinylmethyl (vs. 3-methylpiperidinylmethyl).

Physicochemical Properties :

Property Target Compound Analog from
Molecular Formula C₂₄H₂₈N₂O₆ (inferred) C₂₅H₃₀N₂O₇
Molecular Weight ~464.5 g/mol 470.52 g/mol
Key Substituents 3,4-Dimethoxy, 3-methylpiperidine 2,3,4-Trimethoxy, hydroxyethylpiperazine

Functional Implications :

  • The hydroxyethylpiperazine side chain introduces higher polarity and hydrogen-bonding capacity compared to the 3-methylpiperidine group, which could influence solubility and pharmacokinetics (e.g., blood-brain barrier penetration).
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine

Key Structural Differences :

  • Core structure : Benzodithiazine-1,1-dioxide (vs. benzofuran-3-one).
  • Substituents: Chloro, cyano, methylhydrazino, and sulfone groups (vs. methoxy, hydroxy, and methylpiperidine).

Physicochemical Properties :

Property Target Compound Benzodithiazine Analog
Molecular Formula C₂₄H₂₈N₂O₆ (inferred) C₁₅H₁₂ClN₃O₃S₂
Molecular Weight ~464.5 g/mol 389.86 g/mol
Key Features Benzofuran, methoxy, piperidine Benzodithiazine, sulfone, chloro

Functional Implications :

  • The benzofuran core in the target compound lacks sulfur atoms, suggesting divergent electronic properties and redox behavior. Benzofurans are less likely to participate in thiol-disulfide exchange but may exhibit stronger antioxidant activity due to the phenolic hydroxy group.
General Trends in Benzylidene-Substituted Heterocycles
  • Methoxy Group Positioning :
    • 3,4-Dimethoxybenzylidene (target compound) vs. 2,3,4-trimethoxy ( analog): The absence of a 2-methoxy group in the target compound may reduce steric hindrance, favoring interactions with planar binding sites (e.g., DNA intercalation).
  • Nitrogen-Containing Side Chains :
    • Piperazine derivatives (e.g., ) generally exhibit higher water solubility than piperidine analogs due to their ability to form hydrogen bonds. However, 3-methylpiperidine in the target compound may enhance lipid membrane permeability .

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that benzofuran derivatives induced apoptosis in K562 leukemia cells through the generation of reactive oxygen species (ROS) and activation of caspases, indicating a possible mechanism for their anticancer activity .

Compound Cell Line IC50 (µM) Mechanism
Compound 6K56215.0ROS generation
Compound 8K56212.5Caspase activation

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. Specifically, it has been reported that certain derivatives significantly reduce levels of pro-inflammatory cytokines such as TNF and IL-1 . The compound may exhibit similar effects, contributing to its potential therapeutic applications in treating chronic inflammatory diseases.

Analgesic Properties

Analgesic activity has been observed in various benzofuran compounds. For example, a derivative was found to be significantly more potent than common analgesics like aspirin and acetaminophen in animal models . Although specific data on (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is limited, its structural similarities suggest potential analgesic properties.

Case Studies and Research Findings

  • Cytotoxicity Study : A study involving several benzofuran derivatives showed that modifications in the benzene ring significantly influenced cytotoxicity against cancer cell lines. The most active compounds induced apoptosis and inhibited IL-6 release .
  • Mechanistic Insights : Research indicates that the apoptosis induced by benzofuran derivatives is linked to mitochondrial dysfunction and ROS production. This pathway is critical for developing new anticancer therapies targeting similar compounds .

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